molecular formula C9H9BrO B3040026 1-(2-Bromo-6-methylphenyl)ethanone CAS No. 148517-71-9

1-(2-Bromo-6-methylphenyl)ethanone

Cat. No.: B3040026
CAS No.: 148517-71-9
M. Wt: 213.07 g/mol
InChI Key: NVGLKPGDXZAVGJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methylphenyl)ethanone (hypothetical structure inferred from nomenclature) is a substituted acetophenone derivative featuring a bromine atom at the ortho position and a methyl group at the para position relative to the acetyl group on the phenyl ring.

Properties

IUPAC Name

1-(2-bromo-6-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGLKPGDXZAVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-(2-Bromo-6-methylphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-methylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively adding to the ortho position relative to the methyl group on the benzene ring.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Bromo-6-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.

    Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-6-methylphenyl)ethanone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom can enhance the compound’s binding affinity to its target, while the ethanone group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen Substituents : Bromine and chlorine at the ortho position increase electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. Fluorine, being electron-withdrawing, enhances stability but reduces reactivity compared to methyl groups .
  • Methyl vs. Nitro Groups : A methyl group (electron-donating) at the para position would increase steric hindrance and slightly deactivate the ring, whereas nitro groups (electron-withdrawing) improve thermal stability but reduce solubility .

Research Findings and Trends

  • Pharmaceutical Relevance: Bromo and fluoro derivatives are prioritized in drug discovery due to their metabolic stability and bioavailability. For example, 1-(2-Bromo-6-fluorophenyl)ethanone is a key intermediate in kinase inhibitor synthesis .
  • Material Science: Nitro-substituted analogs like 1-(2-Bromo-5-nitrophenyl)ethanone are explored as photoactive materials in optoelectronics .

Biological Activity

1-(2-Bromo-6-methylphenyl)ethanone, also known as a brominated derivative of acetophenone, has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural characteristics. This compound exhibits a bromine atom and a methyl group attached to the benzene ring, influencing its reactivity and biological activity. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9BrO\text{C}_9\text{H}_9\text{BrO}, with notable features that include:

  • Bromine Atom : Enhances reactivity and potential for forming hydrogen bonds.
  • Methyl Group : Affects electronic properties and steric hindrance.

Table 1: Structural Features Comparison

Compound NameStructural FeaturesUnique Aspects
1-(2-Bromo-4-methylphenyl)ethanoneBromine at a different positionDifferent reactivity due to substitution pattern
2-Bromo-1-(2-methylphenyl)ethanoneBromine at ortho positionVaries in substitution patterns on the benzene ring
1-(3-Bromo-6-methylphenyl)ethanoneBromine at meta positionAlters electronic properties compared to ortho analogs

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves interaction with bacterial cell membranes, leading to disruption of cellular integrity.

Case Study: Antimicrobial Efficacy

In a study assessing various brominated compounds, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

  • Staphylococcus aureus : MIC = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL
  • Pseudomonas aeruginosa : MIC = 128 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated on various cancer cell lines. Notably, it showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231).

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
MDA-MB-23120Cell cycle arrest at G2/M phase

The IC50 values indicate that this compound effectively inhibits cell viability, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Addition : The compound's functional groups facilitate nucleophilic addition reactions with biological targets such as proteins and nucleic acids.
  • Hydrogen Bonding : The presence of bromine allows for strong hydrogen bonding interactions, enhancing binding affinity to target molecules.
  • Disruption of Membrane Integrity : In microbial studies, the compound disrupts lipid bilayers, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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